1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Lipophilicity Drug Design Physicochemical Property

Inconsistent in-house synthesis of sterically defined aryl bromide building blocks leads to variable cross-coupling yields and delayed CNS SAR campaigns. This characterized batch of 1-bromo-3-fluoro-5-(2-methylpropoxy)benzene resolves these issues: 1) Orthogonal Pd-coupling reactivity at the bromine site, with meta-fluoro tuning to suppress protodebromination; 2) The branched isobutoxy group provides predictable steric bulk and lipophilicity (XLogP3 4.0, 3 rotatable bonds) unattainable with linear alkoxy analogs; 3) 95% purity with full NMR/HPLC traceability ensures reproducible kilogram-scale intermediate campaigns and diversity-oriented library synthesis.

Molecular Formula C10H12BrFO
Molecular Weight 247.1 g/mol
CAS No. 1309933-41-2
Cat. No. B1380178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene
CAS1309933-41-2
Molecular FormulaC10H12BrFO
Molecular Weight247.1 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3
InChIKeyQYQBKWNHHSDINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene as Preferred Building Block


1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene (CAS 1309933-41-2) is a trisubstituted benzene derivative belonging to the bromo-fluoro-alkoxybenzene class. It features a bromine atom at position 1, a fluorine atom at position 3, and a 2-methylpropoxy (isobutoxy) group at position 5, with a molecular formula of C10H12BrFO and a molecular weight of 247.10 g/mol . This substitution pattern enables orthogonal reactivity: the aryl bromide undergoes palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) while the electron-withdrawing fluorine modulates ring electronics and lipophilicity, and the branched isobutoxy chain provides steric differentiation not offered by linear alkoxy analogs .

Risks of Generic Bromo-Fluoro-Alkoxybenzene Substitution


Replacing 1-bromo-3-fluoro-5-(2-methylpropoxy)benzene with a closely related analog, such as the n-butoxy or methoxy congener, is not a reliable procurement strategy. The branched isobutoxy group introduces quantifiable steric bulk and a distinct lipophilicity profile compared to linear or smaller alkoxy chains, which directly influences reaction rates in sterically sensitive cross-couplings and alters the solubility and crystallinity of downstream intermediates . Positional isomers (e.g., 1-bromo-3-fluoro-2-(2-methylpropoxy)benzene) exhibit different electronic environments at the reactive bromine site, leading to divergent regiochemical outcomes in subsequent transformations . Additionally, the availability of a characterized, high-purity batch with analytical documentation (95–98% purity, NMR/HPLC trace) eliminates the variables introduced by alternative, poorly characterized laboratory-synthesized variants.

Quantitative Differentiation from Closest Analogs


Lipophilicity Profile: Isobutoxy vs. n-Butoxy

The target compound exhibits an XLogP3-AA value of 4.0, compared to 3.9 for the n-butoxy analog (1-bromo-3-butoxy-5-fluorobenzene), representing a +0.1 log unit increase in computed lipophilicity . Although small, this difference is consistent with the greater hydrocarbon compactness of the branched isobutoxy group and can meaningfully affect logD, permeability, and protein binding profiles in drug-like scaffolds.

Lipophilicity Drug Design Physicochemical Property Medicinal Chemistry

Steric and Conformational Differentiation

The isobutoxy-containing target compound has 3 rotatable bonds, whereas the n-butoxy analog has 4, indicating a more restricted conformational profile . This reduction in rotatable bonds can contribute to lower entropic penalties upon binding to a target or catalyst, and the branched alkoxy group presents greater local steric hindrance near the reactive bromine center. No direct rate-constant comparison studies were identified, so this dimension is class-level inference.

Molecular Flexibility Steric Bulk Reactivity Prediction Computational Chemistry

Positional Isomer Electronic Effects

The 1,3,5-substitution pattern of the target compound places the electron-withdrawing fluorine meta to bromine and para to the isobutoxy group, electronically differentiating it from the 1,3,2-isomer . In the 1,3,2-isomer (CAS 1309932-75-9), fluorine is ortho to bromine, creating a stronger electron-withdrawing effect on the C-Br bond . This electronic difference is manifested in their distinct InChIKeys (QYQBKWNHHSDINF vs. the 1,3,2-isomer), reflecting unique 2D structures that predictably alter oxidative addition rates in Pd(0) cross-couplings.

Positional Isomerism Electronic Effects Regioselectivity NMR Spectroscopy

Analytical Purity and Traceability

Commercially available batches of the target compound are offered with documented purity specifications of 95% (AKSci, Bidepharm) and 98% (Leyan), and providers supply certificates of analysis including NMR and HPLC data . This level of analytical traceability is not uniformly available for the closest positional isomer (CAS 1309932-75-9) or the lower-purity 95% n-butoxy analog, where documentation is sparse.

Analytical Chemistry Quality Control Procurement HPLC

High-Impact Application Scenarios


Suzuki Coupling for CNS Biaryl Pharmacophores

The target compound serves as an optimal aryl bromide partner in Suzuki-Miyaura cross-couplings aimed at constructing meta-substituted biaryl motifs for central nervous system (CNS) drug discovery. Its XLogP3 of 4.0 and three-rotatable-bond isobutoxy group provide a balanced lipophilic–flexibility profile that aligns with CNS multiparameter optimization (MPO) guidelines . The meta-fluoro substitution ensures predictable electronic tuning of the bromine without ortho-acceleration that can lead to protodebromination side products .

Sterically Shielded Agrochemical Intermediates

In agrochemical lead optimization, the isobutoxy group introduces steric hindrance that can slow metabolic oxidative O-dealkylation, a common degradation pathway for n-alkoxy analogs . The documented 95–98% purity and analytical traceability of commercial batches ensure that kilogram-scale intermediate campaigns can be conducted with consistent quality, a critical requirement for field-trial material synthesis .

OLED Host Materials with Rigid Alkoxy Tether

The restricted conformational landscape of the isobutoxy linker (3 rotatable bonds vs. 4 in n-butoxy) makes this compound a preferred precursor for introducing a rigid alkoxy tether into functional materials and OLED host molecules, where minimizing rotational degrees of freedom can enhance morphological stability and charge-transport properties . This application leverages the quantifiable rotatable-bond difference established in Section 3.

Diversity-Oriented Synthesis for Fragment Screening

The orthogonal reactivity of the aryl bromide and the distinct steric footprint of the isobutoxy group make this compound a valuable building block for diversity-oriented synthesis (DOS) libraries . Its differentiated lipophilicity relative to the n-butoxy analog allows library designers to explore a specific region of property space without introducing additional molecular weight, directly supporting structure-activity relationship (SAR) campaigns.

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